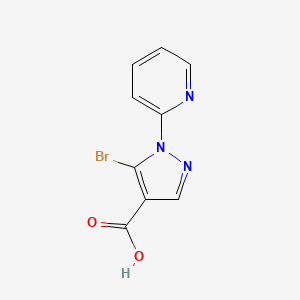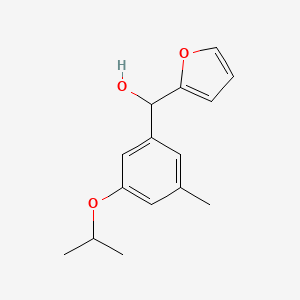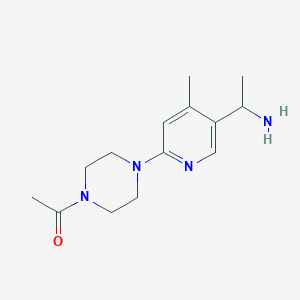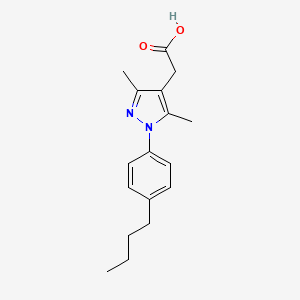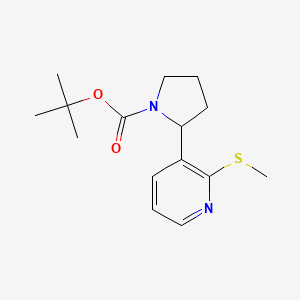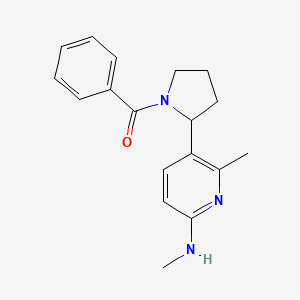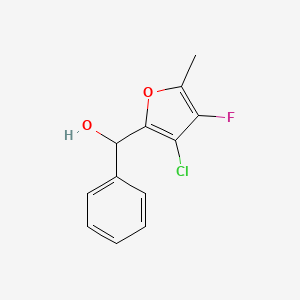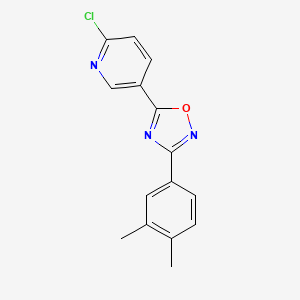
5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo de piridina sustituido con un átomo de cloro en la posición 6, un grupo dimetilfenilo en la posición 3 y un anillo de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 6-cloropiridina-3-carboxilato de hidrazida con cloruro de 3,4-dimetilbenzoílo en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3). La reacción generalmente se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del anillo de oxadiazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y procesos de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El átomo de cloro en el anillo de piridina se puede sustituir con otros nucleófilos, lo que lleva a una variedad de derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
5-(6-Cloro-piridin-3-il)-3-fenil-1,2,4-oxadiazol: Estructura similar, pero carece de los grupos dimetil en el anillo fenilo.
5-(6-Cloro-piridin-3-il)-3-(4-metilfenil)-1,2,4-oxadiazol: Estructura similar con un solo grupo metilo en el anillo fenilo.
Singularidad
5-(6-Cloro-piridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol es único debido a la presencia de cloro y grupos dimetil, lo que puede influir en su reactividad química y actividad biológica. Estos sustituyentes pueden afectar la solubilidad, la estabilidad y la interacción del compuesto con otras moléculas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H12ClN3O |
|---|---|
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-13(16)17-8-12/h3-8H,1-2H3 |
Clave InChI |
YKICJJGLKDTQSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


